L-Phenylalanine hydrochloride

Formulation Solubility Aqueous Chemistry

Researchers face reproducibility issues when substituting L-phenylalanine free base in aqueous formulations due to poor solubility (~1-5 g/100 mL) and solid-state transformations. L-Phenylalanine hydrochloride (CAS 17585-69-2) eliminates these risks. • Enhanced aqueous solubility supports concentrated stock solutions for cell culture and dose-response assays. • Single L-enantiomer ensures stereochemical fidelity in peptide synthesis. • Stable, defined salt form resists transformation, ensuring analytical accuracy and consistent yields. Bulk quantities available with ≥98% purity for industrial workflows.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 17585-69-2
Cat. No. B097370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine hydrochloride
CAS17585-69-2
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
InChIKeyZAIZDXVMSSDZFA-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanine Hydrochloride Procurement Guide


L-Phenylalanine hydrochloride (CAS 17585-69-2) is the hydrochloride salt form of the essential aromatic amino acid L-phenylalanine [1]. This salt is a white to off-white crystalline powder with a molecular weight of 201.65 g/mol and a melting point range of 244–245 °C . Its fundamental characteristics include being a precursor to tyrosine and catecholamine neurotransmitters, making it a key compound in biochemical and pharmaceutical research [1].

Aqueous workflow Hydrochloride salt enables concentrated stock solutions compared to free base
Analytical standard Defined salt form supports reproducible calibration for HPLC/GC
Chiral synthesis Single L-enantiomer avoids diastereomeric byproducts in peptide synthesis

Why Free Base and Other Salts Are Not Interchangeable


Generic substitution of L-phenylalanine hydrochloride with the free base or other salt forms in research or industrial applications introduces significant variability. The hydrochloride salt is specifically engineered to overcome the poor aqueous solubility of the free base (~1–5 g/100 mL at 25 °C [1]) and to provide a chemically defined, stable form that resists the solid-state transformations seen with the anhydrous free base below 37 °C [2]. This directly impacts the reproducibility of aqueous formulations, the accuracy of analytical standards, and the consistency of yields in peptide synthesis, making simple substitution without revalidation a high-risk decision for scientific and manufacturing workflows.

! Free base L-phenylalanine has low aqueous solubility (~1–5 g/100 mL) and may limit stock solution preparation
! Anhydrous free base can transform to monohydrate below 37°C, introducing solid-state variability in weighing
! Racemic DL-phenylalanine or other salt forms alter stereochemical control and coupling efficiency in peptide synthesis

L-Phenylalanine Hydrochloride Key Differentiators


Enhanced Aqueous Solubility vs. Free Base

L-Phenylalanine hydrochloride exhibits significantly improved aqueous solubility compared to its free base counterpart. While the free base L-phenylalanine has a reported water solubility of 1–5 g/100 mL at 25 °C [1], the hydrochloride salt form is described as highly soluble, enabling the preparation of a stable 100 mM analytical standard solution . This enhancement is a direct consequence of the ionic nature of the hydrochloride salt, which facilitates better dissolution and handling in aqueous systems [2].

Aqueous Solubility
Cross-study comparable
Enables stable 100 mM stock solutions vs. free base solubility 1–5 g/100 mL at 25°C
Supports aqueous formulation and assay workflows
Reported at ambient temperature; actual solubility may vary with conditions
Formulation Solubility Aqueous Chemistry

Solid-State Stability vs. Anhydrous Free Base

The hydrochloride salt offers superior solid-state stability compared to anhydrous L-phenylalanine. Research has demonstrated that anhydrous L-phenylalanine is metastable and undergoes a transformation to the monohydrate form in aqueous environments below 37 °C [1]. In contrast, L-phenylalanine hydrochloride is a stable, well-defined salt that does not exhibit this hydration-driven instability, and its recommended storage condition is a standard 2–8 °C .

Solid-State Stability
Class-level inference
Stable crystalline salt; anhydrous free base transforms to monohydrate below 37°C
Reduces lot-to-lot variability in weighing and formulation
Based on solid-state studies; storage at 2–8°C recommended
Stability Solid-State Chemistry Storage

Pre-Formulated Standard for HPLC and GC

L-Phenylalanine hydrochloride is available as a pre-formulated, certified analytical standard: a 100 mM solution in 0.1 M HCl . This ready-to-use format eliminates the need for in-house preparation and the associated variability of dissolving the free base, which can be challenging due to its limited solubility [1]. The standard is explicitly validated for HPLC and gas chromatography (GC) techniques , ensuring accuracy in quantitative analysis.

Pre-Formulated Standard
Cross-study comparable
Certified 100 mM solution in 0.1 M HCl, validated for HPLC and GC
Streamlines calibration and reduces preparation variability
Eliminates free-base dissolution step; traceable reference
Analytical Chemistry HPLC GC Method Validation

Defined Stoichiometry vs. DL-Forms in Peptide Synthesis

L-Phenylalanine hydrochloride provides a single, defined enantiomer (L-form) with a consistent hydrochloride counterion, which is essential for stoichiometric control in solid-phase peptide synthesis (SPPS). This is in direct contrast to DL-phenylalanine or racemic mixtures, where the presence of the D-enantiomer can lead to reduced coupling efficiency and the formation of diastereomeric peptide byproducts that are difficult to separate [1][2]. The hydrochloride salt form also facilitates better solubility in the DMF and NMP solvents commonly used in SPPS .

Chiral Purity for SPPS
Class-level inference
Single L-enantiomer with defined hydrochloride counterion; avoids diastereomeric byproducts from DL-forms
Supports higher yields and purity in peptide synthesis
Enhanced solubility in DMF/NMP; class-level expectation
Peptide Synthesis Chiral Chemistry Pharmaceutical Intermediates

L-Phenylalanine Hydrochloride Applications


Food & Beverage Amino Acid Analysis

In food and beverage quality control laboratories, L-Phenylalanine hydrochloride is used as an analytical standard for the accurate quantification of phenylalanine content via HPLC or GC . The pre-formulated 100 mM solution [1] enables rapid, reproducible calibration curve preparation, minimizing technician time and reducing volumetric errors. This directly supports compliance with nutritional labeling regulations and quality assurance protocols.

Solid-Phase Peptide Synthesis

In peptide synthesis, L-Phenylalanine hydrochloride is the preferred starting material over the free base or racemic mixtures . Its single L-enantiomeric form ensures stereochemical purity in the growing peptide chain [2], while its enhanced solubility in organic synthesis solvents (e.g., DMF, NMP) facilitates higher coupling efficiencies and reduces the risk of aggregation during synthesis .

Stable Formulations for Cell Culture and In Vitro Assays

The high aqueous solubility of L-Phenylalanine hydrochloride allows for the preparation of concentrated stock solutions that are essential for supplementing cell culture media and preparing dose-response curves in in vitro pharmacology assays [1][3]. Its stability in solution, compared to the free base, ensures consistent nutrient concentrations and drug exposures over the course of an experiment, leading to more reproducible data.

Amino Acid-Derived Intermediate Synthesis

As a chiral building block, L-Phenylalanine hydrochloride is a key reactant in the synthesis of various pharmaceutical intermediates and fine chemicals . Its hydrochloride form is particularly advantageous in reactions requiring anhydrous or acidic conditions, such as esterifications or N-acylations, where it provides better solubility and more predictable reactivity compared to the free base [4].

Application
Selection Property
Validation Focus
Amino acid analysis
Certified analytical standard format
Calibration accuracy and HPLC/GC validation
Solid-phase peptide synthesis
L-enantiomer purity and solvent compatibility
Diastereomeric purity and coupling efficiency
Cell culture and in vitro assays
Aqueous solubility and solution stability
Concentrated stock reproducibility and nutrient consistency
Chiral intermediate synthesis
Defined salt stoichiometry
Reaction yield and chiral purity under anhydrous conditions

Technical Documentation Hub

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